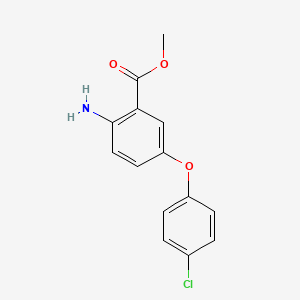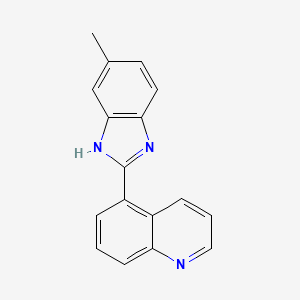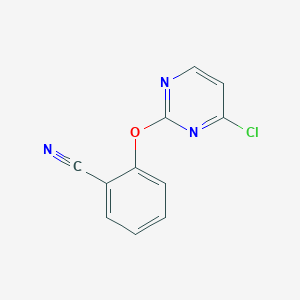
2-(2-Cyanophenoxy)-4-chloropyrimidine
Übersicht
Beschreibung
2-(2-Cyanophenoxy)-4-chloropyrimidine is a chemical compound. However, there is limited information available about this specific compound. A similar compound, 2-(2-cyanophenoxy)acetic acid, has a linear formula of C9H7NO3 and a molecular weight of 177.161.
Synthesis Analysis
The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine is not explicitly mentioned in the available literature. However, related compounds have been synthesized under various conditions. For instance, a series of 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes were synthesized and their stereochemistry was established using 1D and 2D NMR spectral data2.Molecular Structure Analysis
The molecular structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine is not directly available. However, a related compound, Methyl (2S)-2-(2-cyanophenoxy) propanoate, has a molecular formula of C11H11NO3 and an average mass of 205.210 Da3.Chemical Reactions Analysis
Specific chemical reactions involving 2-(2-Cyanophenoxy)-4-chloropyrimidine are not detailed in the available literature. However, related compounds have been studied. For example, a water-stable Zn-MOF ( [Zn (L)2 (bpa) (H2O)2]·2H2O, H2L = 5- (2-cyanophenoxy) isophthalic acid) has been prepared via a low-cost, general, and efficient hydrothermal method4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Cyanophenoxy)-4-chloropyrimidine are not directly available. However, a related compound, 2-(2-cyanophenoxy)acetic acid, has a melting point of 181 - 182 degrees Celsius1.Wissenschaftliche Forschungsanwendungen
-
Antioxidant Properties
- Application Summary : This compound has been studied for its antioxidant properties, particularly in relation to phenolic derivatives.
- Methods of Application : The study involved analyzing the roles of compounds like acetaminophen and salicylate as inhibitors of lipid peroxidation and as peroxyl radical scavengers.
- Results : The research suggests potential applications of this compound in protecting cellular components from oxidative damage.
-
Synthesis and Characterization
- Application Summary : The synthesis and characterization of novel compounds related to this compound is a significant area of research.
- Methods of Application : One study explored the creation of novel acetamides using 3-fluoro-4-cyanophenol as a primary compound.
- Results : This research is crucial for understanding the chemical properties and potential applications of these compounds.
-
Chemoselective Acetylation
- Application Summary : Research into the chemoselective acetylation of phenolic compounds is also relevant.
- Methods of Application : One study focused on the monoacetylation of the amino group of 2-aminophenol, a process related to the synthesis of antimalarial drugs.
- Results : This indicates potential applications in pharmaceutical synthesis.
-
Photocatalytic Applications
- Application Summary : The photocatalytic properties of related compounds have been studied.
- Methods of Application : The focus of the research was on the degradation of acetaminophen.
- Results : This highlights possible environmental applications of this compound in the degradation of pollutants.
-
Liquid Crystalline Properties
- Application Summary : The synthesis and exploration of liquid crystalline properties in compounds like this one is another field of interest.
- Methods of Application : One study demonstrated the creation of side-chain liquid crystalline polyacetylenes.
- Results : This indicates potential applications in materials science and technology.
-
Anticancer and Anti-Inflammatory Activities
- Application Summary : Research on 2- (substituted phenoxy) acetamide derivatives demonstrates potential anticancer and anti-inflammatory activities.
- Methods of Application : The study involved the synthesis and testing of various 2- (substituted phenoxy) acetamide derivatives.
- Results : The results suggest potential therapeutic applications for these compounds.
-
Zinc(II) Carboxylate Coordination Polymers
- Application Summary : Zinc(II) carboxylate coordination polymers have versatile applications, including as sensors, catalysts, and materials for storage and drug-carrier .
- Methods of Application : These polymers are synthesized using various methods, including the use of 2-(2-Cyanophenoxy)-4-chloropyrimidine as a ligand .
- Results : These polymers have shown potential in infections and cancer treatment, as well as in the degradation of pollutants .
-
Antibacterial and Photocatalytic Applications
- Application Summary : A water-stable Zn-MOF (Metal-Organic Framework) synthesized using a similar compound has shown strong antibacterial properties and good tetracycline degradation ability .
- Methods of Application : The Zn-MOF was prepared via a low-cost, general, and efficient hydrothermal method .
- Results : The Zn-MOF exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. It also showed effective photocatalytic degradation of tetracycline, achieving results of 67% within 50 minutes .
-
Photoelectric Applications
- Application Summary : The same Zn-MOF mentioned above has shown good photocurrent generation performance under light .
- Methods of Application : The photoelectric measurement results were obtained under light conditions .
- Results : This suggests that Zn-MOF materials could be a suitable multifunctional platform for future environmental improvement applications .
-
Antibacterial Properties
- Application Summary : A water-stable Zn-MOF (Metal-Organic Framework) synthesized using a similar compound has shown strong antibacterial properties .
- Methods of Application : The Zn-MOF was prepared via a low-cost, general, and efficient hydrothermal method .
- Results : The average diameter of the Zn-MOF inhibition zone against Escherichia coli and Staphylococcus aureus was 12.22 mm and 10.10 mm, respectively .
-
Photocatalytic Degradation
- Application Summary : The same Zn-MOF mentioned above has shown good tetracycline degradation ability .
- Methods of Application : The Zn-MOF can be employed as an effective photocatalyst for the photodegradation of tetracycline .
- Results : It achieved results of 67% within 50 minutes, and it has good cyclic stability .
-
Photoelectric Responses
- Application Summary : The same Zn-MOF mentioned above has shown good photocurrent generation performance under light .
- Methods of Application : The photoelectric measurement results were obtained under light conditions .
- Results : This provides us with a new perspective to investigate Zn-MOF materials as a suitable multifunctional platform for future environmental improvement applications .
Safety And Hazards
The safety and hazards of 2-(2-Cyanophenoxy)-4-chloropyrimidine are not directly available. However, a related compound, Azoxystrobin, has a low aqueous solubility, is non-volatile, and may leach to groundwater under certain conditions5.
Zukünftige Richtungen
The future directions of 2-(2-Cyanophenoxy)-4-chloropyrimidine are not directly available. However, a water-stable Zn-MOF ( [Zn (L)2 (bpa) (H2O)2]·2H2O, H2L = 5- (2-cyanophenoxy) isophthalic acid) has been studied for its potential applications in environmental improvement4.
Eigenschaften
IUPAC Name |
2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFLIZOUFAVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679468 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)-4-chloropyrimidine | |
CAS RN |
1159826-56-8 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



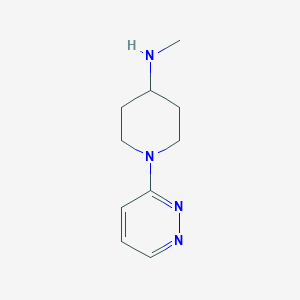
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)
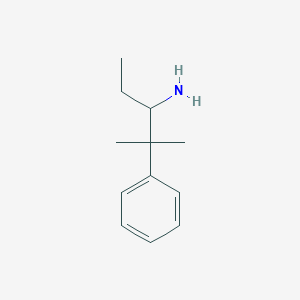
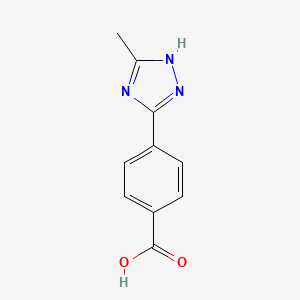
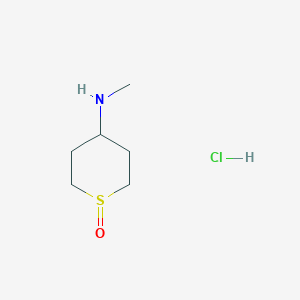
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)
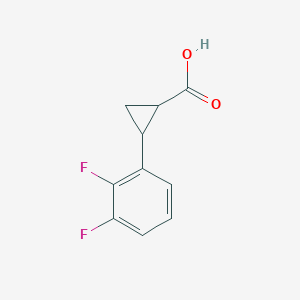
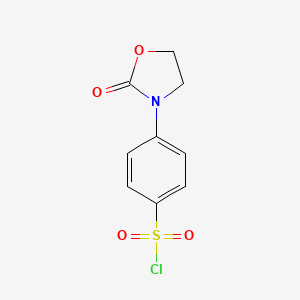
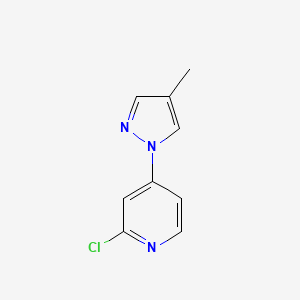
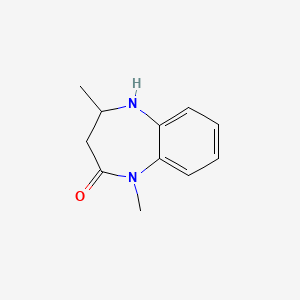
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
